2,4-Dimethylaniline-d9

Description

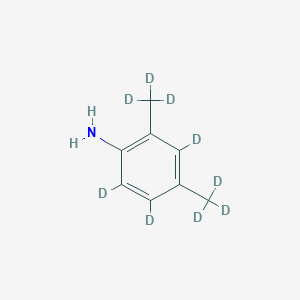

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

2,3,5-trideuterio-4,6-bis(trideuteriomethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D |

InChI Key |

CZZZABOKJQXEBO-XVGWXEQOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])N)[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C |

Origin of Product |

United States |

Mechanistic Investigations of Deuteration Reactions Involving Aromatic Amines

Elucidation of Reaction Pathways

The incorporation of deuterium (B1214612) into aromatic amines can proceed through several distinct mechanistic pathways, including radical-mediated processes, electrophilic aromatic substitution, and catalyst-driven mechanisms. The operative pathway is often dependent on the specific reagents, catalysts, and reaction conditions employed.

Deuterodeamination, the replacement of an amino group with a deuterium atom, can proceed through radical intermediates. This pathway is distinct from direct hydrogen-deuterium (H-D) exchange on the aromatic ring. Studies on hydro- and deuterodeamination of primary amines suggest a mechanism involving the formation of a primary isodiazene intermediate. nih.gov This intermediate can decompose to generate an initial alkyl or aryl radical along with a diazane radical. nih.gov

The process can propagate through a radical chain mechanism. The generated aryl radical can abstract a deuterium atom from a suitable source to yield the deuterated aromatic product. Concurrently, the rearrangement and fragmentation of related radical species can regenerate the aryl radical, continuing the chain process. nih.gov Computational studies support the feasibility of these radical pathways, indicating that while the initial formation of the primary radical may be slow, subsequent hydrogen atom transfer (or deuterium atom transfer) steps can be exceptionally fast. nih.gov In some catalytic systems, radical intermediates are proposed to form as a consequence of the homolytic scission of deuterium oxide (D₂O) initiated by a metal catalyst, such as iron. researchgate.net The resulting radicals, however, may remain adsorbed on the catalyst surface rather than being liberated into the solution. researchgate.net

A primary pathway for the direct exchange of hydrogen for deuterium on the aromatic ring of anilines is electrophilic aromatic substitution (EAS). nih.gov In this mechanism, a source of electrophilic deuterium, such as a deuterated acid, is required. The use of deuterated trifluoroacetic acid (CF₃COOD), which can serve as both the reaction solvent and the deuterium source, has been shown to facilitate efficient H-D exchange for a wide variety of aromatic amines and amides. nih.gov

The mechanism of acid-catalyzed H-D exchange in anilines is nuanced and depends on the basicity of the amine. The reaction can proceed via electrophilic attack on two different species that exist in equilibrium:

The free-base aniline (B41778) : The neutral amino group is a strong activating group, making the aromatic ring highly electron-rich and susceptible to rapid electrophilic attack, primarily at the ortho and para positions.

The protonated anilinium ion : The -NH₃⁺ group is a strong deactivating group, which slows the rate of electrophilic substitution significantly.

Consequently, a strong correlation exists between the basicity of the aniline and the rate of H-D exchange. Less basic anilines, which exist to a greater extent as the more reactive free base, tend to undergo exchange more efficiently. nih.gov The reaction generally follows typical EAS patterns, with deuterium incorporation occurring at positions activated by the amine functionality. nih.govresearchgate.net

Catalysts play a pivotal role in many modern deuteration methods, often by activating a readily available and inexpensive deuterium source like D₂O. acs.org Mechanistic investigations have revealed that metal centers can facilitate the cleavage of the D-OD bond, making deuterium available for incorporation into the aromatic substrate.

One notable example is an atomically dispersed iron-phosphorus (Fe-P) pair-site catalyst. acs.orgresearchgate.net Density functional theory and mechanistic studies indicate that these Fe-P sites are crucial for activating D₂O. acs.org The catalyst facilitates the splitting of D₂O to form adsorbed deuterium species (*D) on the catalyst surface. acs.org These species are then available to participate in the regioselective deuteration of anilines and other (hetero)arenes. acs.orgcardiff.ac.uk Similarly, other iron-based catalysts have been proposed to initiate deuteration by splitting D₂O, generating radicals that remain adsorbed on the catalyst surface. researchgate.net

Ruthenium complexes have also been shown to catalyze the selective deuteration of amines using D₂O. researchgate.netnih.gov Mechanistic studies suggest a pathway involving the N-H activation of the amine. This is followed by β-hydride elimination from an amide ligand to form an imine-ligated ruthenium intermediate, which ultimately leads to selective deuteration at the α-C-H protons of the amine functionality. researchgate.netnih.gov

| Catalyst System | Deuterium Source | Proposed Activation Mechanism | Reference |

|---|---|---|---|

| Atomically dispersed Fe-P pair sites | D₂O | Fe-P sites activate D₂O to form adsorbed *D species on the catalyst surface. | acs.orgresearchgate.net |

| Monohydrido-bridged ruthenium complex | D₂O | N-H activation of the amine, followed by β-hydride elimination to form an imine intermediate. | researchgate.netnih.gov |

| Iron surface catalyst | D₂O | Homolytic D-OD scission initiated by the iron surface, forming adsorbed radicals. | researchgate.net |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes (e.g., hydrogen by deuterium). wikipedia.org By measuring the ratio of the rate constant for the light isotope (k_L) to that of the heavy isotope (k_H), valuable insights into bond-breaking and bond-forming events in the rate-determining step can be obtained. wikipedia.org

A primary kinetic isotope effect (pKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. pharmacy180.com For the cleavage of a C-H versus a C-D bond, the effect is significant because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond, meaning more energy is required to break it. pharmacy180.com

Typical pKIE values (k_H/k_D) for reactions involving C-H bond breaking are in the range of 2–8. pharmacy180.com A value greater than approximately 1.5 is generally considered indicative of a primary KIE, confirming that the C-H(D) bond is indeed being cleaved in the rate-limiting step. pharmacy180.com For instance, KIE studies on the deuteration of aniline in D₂O versus the corresponding reaction in H₂O showed the reaction in H₂O to be roughly four times faster, a result consistent with a primary KIE where O-H/O-D bond cleavage is part of the rate-determining step. researchgate.net The magnitude of the pKIE can also provide information about the structure of the transition state; the largest effects are often observed for reactions with a symmetrical transition state where the hydrogen/deuterium atom is equally shared between the donor and acceptor. princeton.edu

A secondary kinetic isotope effect (sKIE) occurs when the isotopic substitution is at a position that is not directly involved in bond making or breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are typically much smaller than pKIEs, with k_H/k_D values often ranging from 0.7 to 1.5. wikipedia.orgpharmacy180.com Despite their small magnitude, sKIEs are extremely useful for probing more subtle changes in the transition state, such as changes in hybridization. princeton.edu

Secondary KIEs are often categorized by their position relative to the reaction center (α, β, etc.). An α-secondary KIE, where the isotope is on the carbon atom undergoing reaction, is particularly sensitive to changes in hybridization.

A change from sp³ hybridization in the reactant to sp² in the transition state typically results in a normal sKIE (k_H/k_D > 1, often ~1.1–1.2). wikipedia.orgprinceton.edu This is because the C-H bending vibrations are less restricted in the sp²-like transition state.

Conversely, a change from sp² to sp³ hybridization results in an inverse sKIE (k_H/k_D < 1, often ~0.8–0.9), as the transition state becomes more sterically crowded. wikipedia.org

In the context of aromatic amine deuteration, observing a minor secondary KIE during the deuteration of aniline suggests that while C-H bonds are not broken in the rate-limiting step, there are still subtle changes in the vibrational environment of those bonds in the transition state. researchgate.net These small effects can help differentiate between proposed mechanistic pathways by providing a more detailed picture of the transition state structure. wikipedia.orgnih.gov

| KIE Type | Typical k_H/k_D Range | Mechanistic Implication | Reference |

|---|---|---|---|

| Primary (pKIE) | 2 - 8 | Bond to H/D is broken/formed in the rate-determining step. | pharmacy180.com |

| Secondary (α-sKIE, normal) | ~1.1 - 1.2 | Change in hybridization from sp³ to sp² at the reaction center. | wikipedia.orgprinceton.edu |

| Secondary (α-sKIE, inverse) | ~0.8 - 0.9 | Change in hybridization from sp² to sp³ at the reaction center. | wikipedia.org |

Intramolecular and Intermolecular Isotope Effect Comparisons

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the reaction with the light isotopologue (k L) to that of the heavy isotopologue (k H). By comparing KIEs obtained from intramolecular and intermolecular competition experiments, chemists can elucidate key details about reaction mechanisms, particularly the rate-determining step.

Intermolecular KIE: This is measured by comparing the reaction rates of two separate substrates, one unlabeled (e.g., 2,4-Dimethylaniline) and one isotopically labeled (e.g., a ring-deuterated 2,4-Dimethylaniline). This comparison reveals the isotopic effect on the rate-determining step of the reaction.

Intramolecular KIE: This is determined from a single substrate that contains both hydrogen and deuterium atoms at chemically equivalent, competing reaction sites. The product ratio reflects the relative rates of C-H versus C-D bond cleavage in a step that occurs at or after the rate-determining step.

In the context of electrophilic aromatic substitution for anilines, the mechanism typically involves two main steps:

Initial attack by an electrophile (e.g., D⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex).

Departure of a proton (H⁺) from the arenium ion to restore aromaticity.

If the first step (electrophilic attack) is slow and rate-determining, breaking the C-H bond is not involved, and a small or negligible primary KIE is expected (k H/k D ≈ 1). However, if the second step (proton loss) is rate-determining, a significant primary KIE is typically observed.

Studies on N,N-dimethylaniline, a compound structurally related to 2,4-Dimethylaniline (B123086), have shown that isotope effects can be used to identify the rate-limiting steps in hydrogen exchange reactions. rsc.org Comparisons between intermolecular and intramolecular KIEs can reveal whether an intermediate is formed reversibly. uoc.gr For instance, a smaller intermolecular KIE compared to a larger intramolecular KIE can suggest the reversible formation of an intermediate before the product-forming step where C-H/C-D bond cleavage occurs. uoc.grresearchgate.net

Below is a conceptual data table illustrating the expected KIE values for different mechanistic scenarios in the deuteration of an aromatic amine.

| Experiment Type | Rate-Determining Step | Expected k H/k D Value | Mechanistic Implication |

| Intermolecular | Attack of Electrophile (D⁺) | ~ 1 | C-H bond cleavage is not part of the rate-determining step. |

| Intermolecular | C-H Bond Cleavage | > 2 | C-H bond cleavage is the rate-determining step. |

| Intramolecular | C-H Bond Cleavage (post-RDS) | > 2 | Reveals the selectivity of C-H vs. C-D bond breaking after the initial irreversible attack. |

| Intramolecular vs. Intermolecular | Reversible Intermediate Formation | k H/k D (intra) > k H/k D (inter) | The initial electrophilic attack is reversible, allowing for isotopic partitioning before the final product is formed. uoc.gr |

Role of Deuterated Solvents and Reagents in Reaction Mechanism

In the synthesis of deuterated aromatic amines like 2,4-Dimethylaniline-d9, deuterated solvents and reagents play a dual role: they act as the source of the deuterium isotope and are integral to the reaction mechanism itself. The choice of solvent and catalyst can dictate the reaction pathway, efficiency, and selectivity of deuterium incorporation.

The most common method for introducing deuterium onto an aromatic ring is through an acid-catalyzed electrophilic aromatic substitution (SEAr) mechanism, where a deuteron (B1233211) (D⁺) acts as the electrophile. nih.gov Commonly used systems include a deuterated mineral acid, such as DCl or D₂SO₄, dissolved in a deuterated solvent like heavy water (D₂O). nih.gov Deuterated trifluoroacetic acid (CF₃COOD) is another effective reagent that can serve as both the catalyst and the deuterium source. nih.gov

The mechanism of acid-catalyzed hydrogen-deuterium exchange in anilines is sensitive to the acidity of the medium. Aniline derivatives exist in an equilibrium between the free-base form and the protonated (or deuterated) anilinium ion. nih.gov

Reaction via Free Base: The free amino group (-NH₂) is a strong activating group, making the aromatic ring highly electron-rich and nucleophilic. ijrar.orglkouniv.ac.in Deuteration of the free base is typically fast and occurs at the positions ortho and para to the amino group.

Reaction via Anilinium Ion: In strongly acidic solutions, the amine is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. chemistrysteps.com The rate of deuteration through the anilinium ion is significantly slower.

The efficiency of deuteration is therefore linked to the basicity of the specific aniline. More basic anilines are more likely to be protonated in a highly acidic solution, potentially slowing the desired exchange reaction that proceeds through the more reactive free-base form. nih.gov Consequently, less basic anilines often show better results in these deuteration reactions. nih.gov The specific deuterated solvent and acid catalyst determine the position of the equilibrium and thus control the dominant reaction pathway.

The following table summarizes the function of common deuterated solvents and reagents in the deuteration of aromatic amines.

| Solvent/Reagent | Role | Typical Mechanism | Notes |

| D₂O (Heavy Water) | Deuterium source, Solvent | SEAr | Often used with a deuterated acid catalyst (e.g., DCl, D₂SO₄). nih.gov |

| CF₃COOD (Deuterated Trifluoroacetic Acid) | Deuterium source, Catalyst, Solvent | SEAr | Effective for a wide variety of substrates; can be used without additional solvents. nih.gov |

| Deuterated Mineral Acids (DCl, D₂SO₄, DBr) | Catalyst, Deuterium source | SEAr | Provide the D⁺ electrophile and create the acidic conditions necessary for the exchange. nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2,4 Dimethylaniline D9

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful in the analysis of deuterated compounds.

1H NMR for Deuteration Percentage Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a direct method for determining the percentage of deuteration in a molecule. By comparing the integral of a signal from a non-deuterated internal standard to the integrals of the residual proton signals in the deuterated compound, a quantitative measure of isotopic enrichment can be achieved. rsc.org In the case of 2,4-Dimethylaniline-d9, the ¹H NMR spectrum is expected to show significantly diminished signals corresponding to the aromatic protons and the methyl protons compared to its non-deuterated counterpart. chemicalbook.com The percentage of deuterium (B1214612) incorporation can be calculated by comparing the integrals of the residual proton signals to the integral of a known internal standard. rsc.org

Table 1: Comparison of Expected ¹H NMR Chemical Shifts for 2,4-Dimethylaniline (B123086) and Residual Signals for this compound

| Protons | Expected Chemical Shift (ppm) for 2,4-Dimethylaniline | Expected Residual Signal for this compound |

|---|---|---|

| Aromatic-H | ~6.6-7.0 | Present at very low intensity |

| Methyl-H | ~2.1-2.3 | Present at very low intensity |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

13C NMR and 15N NMR Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for confirming the carbon skeleton of a molecule. In deuterated compounds, the carbon signals coupled to deuterium atoms exhibit characteristic splitting patterns (a triplet for a CD group, a quintet for a CD2 group, and a septet for a CD3 group) and are often broadened and reduced in intensity due to the longer relaxation times of deuterated carbons. rsc.org These characteristic splitting patterns in the ¹³C NMR spectrum of this compound would confirm the positions of deuteration. rsc.org The chemical shifts of the carbon atoms in this compound are expected to be very similar to those of the non-deuterated compound, with minor isotopic shifts. chemicalbook.comnih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity due to Deuterium Coupling |

|---|---|---|

| C1 (C-NH2) | ~145 | Singlet |

| C2 (C-CD3) | ~127 | Septet |

| C3 | ~130 | Triplet |

| C4 (C-CD3) | ~120 | Septet |

| C5 | ~117 | Triplet |

| C6 | ~136 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The multiplicities are theoretical and may be difficult to resolve in practice.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and isotopic composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the isotopic purity of volatile compounds like this compound. The gas chromatograph separates the analyte from any impurities, and the mass spectrometer provides information on its mass-to-charge ratio. The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to its non-deuterated analog, reflecting the mass of the nine deuterium atoms. By analyzing the relative intensities of the molecular ion peaks corresponding to different isotopologues, the isotopic distribution and purity can be accurately determined. nih.govrsc.org GC-MS is also a sensitive technique for the quantification of aniline (B41778) derivatives. d-nb.inforesearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Deuterated Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of non-volatile and thermally labile compounds. tandfonline.com In the context of this compound, LC-MS/MS is particularly valuable for its use as an internal standard in the quantification of 2,4-dimethylaniline in complex matrices such as honey or environmental samples. nih.govresearchgate.net The deuterated standard co-elutes with the non-deuterated analyte, and their respective concentrations can be determined by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. tandfonline.comepa.gov The distinct mass difference between the analyte and the internal standard allows for accurate and precise quantification, correcting for matrix effects and variations in sample preparation and instrument response. tandfonline.com

Table 3: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₂D₉N |

| Exact Mass | 130.1456 |

| Nominal Mass | 130 |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers due to the heavier mass of deuterium. This isotopic shift is a key feature in the vibrational spectra of deuterated compounds. While the specific vibrational spectra for this compound are not extensively reported, the IR spectrum of the non-deuterated 2,4-dimethylaniline shows characteristic bands for N-H stretching, C-H stretching, and aromatic ring vibrations. chemicalbook.com In the spectrum of this compound, the C-D stretching vibrations would appear at significantly lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2900-3100 cm⁻¹). Similarly, the N-D stretching and bending vibrations would be shifted to lower wavenumbers compared to the N-H vibrations. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound and aid in the interpretation of experimental spectra. researchgate.netnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 2,4-Dimethylaniline |

| This compound |

| 4-(dimethylamino)benzaldehyde |

| 4,5-dimethyl-2-nitroaniline |

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. In the analysis of this compound, FTIR spectroscopy serves to confirm the incorporation of deuterium atoms and to assign the characteristic vibrational frequencies. The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift of vibrational bands to lower frequencies (wavenumbers).

The infrared spectrum of the non-deuterated 2,4-Dimethylaniline shows characteristic bands for N-H stretching, C-H stretching, C=C aromatic ring stretching, and N-H bending vibrations. ias.ac.in For this compound, where the nine hydrogen atoms on the two methyl groups and the benzene (B151609) ring have been replaced by deuterium, significant shifts are observed for C-D vibrations compared to C-H vibrations.

Key spectral regions of interest for this compound include:

C-D Stretching Region: The aromatic and aliphatic C-H stretching vibrations, typically found in the 2800-3100 cm⁻¹ range, are shifted to approximately 2100-2300 cm⁻¹. nih.govresearchgate.net The appearance of strong bands in this region is a primary indicator of successful deuteration.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring, usually observed between 1400 and 1650 cm⁻¹, are also influenced by the increased mass of the substituents, leading to slight shifts. ias.ac.in For instance, bands observed around 1611, 1590, and 1510 cm⁻¹ in 2,4-Dimethylaniline would be expected to show minor adjustments. ias.ac.in

C-D Bending Vibrations: The in-plane and out-of-plane bending vibrations of the C-D bonds appear at lower wavenumbers compared to their C-H counterparts.

The table below provides a comparison of typical vibrational frequencies for the non-deuterated compound and the expected frequencies for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for C-H | Expected Wavenumber (cm⁻¹) for C-D |

| Aromatic C-H Stretch | 3000 - 3100 | ~2250 - 2325 |

| Aliphatic (Methyl) C-H Stretch | 2850 - 2960 | ~2100 - 2250 |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | Lower frequency shift |

| Aliphatic (Methyl) C-H Bend | 1375 - 1450 | Lower frequency shift |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Lower frequency shift |

Note: The exact positions of the deuterated bands can be influenced by coupling with other molecular vibrations.

Raman Spectroscopy Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a complementary technique to FTIR for vibrational analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed fingerprint of the molecular structure. The characterization of this compound by Raman spectroscopy confirms deuteration and allows for the assignment of vibrational modes based on their scattering activity and polarization. ias.ac.in

Similar to FTIR, the most significant change in the Raman spectrum upon deuteration is the shift of C-H vibrational modes to the C-D region. nih.gov The analysis of the Raman spectrum of non-deuterated 2,4-Dimethylaniline reveals several key features that are altered in its d9 analogue. For example, a Raman line observed at 3078 cm⁻¹ is assigned to a C-H stretching mode (20b), which would be absent in the d9 compound and replaced by a corresponding C-D stretching mode at a lower frequency. ias.ac.in Similarly, aromatic ring modes, such as those at 1589 cm⁻¹ and 1613 cm⁻¹, are also present but may be slightly shifted. ias.ac.in

The polarization of Raman bands helps distinguish between symmetric (polarized) and asymmetric (depolarized) vibrations, aiding in the definitive assignment of the observed frequencies. ias.ac.in In this compound, the symmetric C-D stretching vibrations of the methyl groups and the ring C-D vibrations would be expected to yield strongly polarized Raman bands.

The table below outlines some key Raman bands for 2,4-Dimethylaniline and the anticipated regions for their deuterated counterparts. ias.ac.in

| Vibrational Mode Assignment (in 2,4-Dimethylaniline) | Observed Wavenumber (cm⁻¹) | Expected Region for Deuterated Analogue (cm⁻¹) |

| C-H Stretch (Aromatic, mode 20b) | 3078 | ~2300 |

| C=C Stretch (Aromatic, mode 8b) | 1589 | ~1580 (minor shift) |

| C=C Stretch (Aromatic, mode 19b) | 1510 | ~1500 (minor shift) |

| C-H In-Plane Bend | 1313 | Lower frequency shift |

| C-X In-Plane Bend (X=CH₃) | 341 | ~330-340 (minor shift) |

Note: These assignments are based on studies of the non-deuterated molecule. ias.ac.in The C-D region (typically 2050–2300 cm⁻¹) in the Raman spectrum provides the most direct evidence of isotopic labeling. nih.gov

X-ray Crystallography for Structural Elucidation of Deuterated Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can be applied to deuterated derivatives like this compound to elucidate its crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Studies on derivatives of 2,4-dimethylaniline have provided valuable crystallographic data. For instance, the crystal structure of 2-bromo-4,6-dimethylaniline, a derivative, has been determined, revealing details about its solid-state structure. nih.gov In this related compound, two independent molecules are present in the asymmetric unit, connected by hydrogen bonds. nih.gov The C—N bond lengths were found to be approximately 1.394 Å. nih.gov

If this compound were analyzed by X-ray crystallography, the resulting data would provide:

Molecular Conformation: The precise orientation of the amino group and the two methyl groups relative to the benzene ring.

Bond Parameters: Accurate measurements of C-C, C-N, and C-D bond lengths and angles. The C-D bond length is slightly shorter than the C-H bond.

Intermolecular Interactions: In the solid state, aniline derivatives often form N-H···N hydrogen bonds. ias.ac.in In the deuterated analogue, these would be N-D···N bonds, which have slightly different energies and lengths.

Crystal Packing: The arrangement of molecules within the crystal lattice.

The table below shows representative crystallographic data that could be obtained, based on published data for a related derivative, 2-bromo-4,6-dimethylaniline. nih.gov

| Parameter | Example Value (from 2-bromo-4,6-dimethylaniline) | Information Gained for this compound |

| Crystal System | Monoclinic | The symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry elements within the unit cell. |

| C—N Bond Length (Å) | 1.394(5) | The length of the bond between the ring and nitrogen. |

| Intermolecular N···N dist. (Å) | 3.172(5) | Evidence and geometry of N-D···N hydrogen bonding. |

This structural information is vital for understanding the physical properties of the compound and for computational modeling studies.

Computational Chemistry and Theoretical Studies on 2,4 Dimethylaniline D9

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structures, properties, and reactivity of chemical systems. nih.gov In the context of deuterated compounds like 2,4-Dimethylaniline-d9, DFT calculations provide valuable insights into the subtle yet significant effects of isotopic substitution. These calculations are performed using software packages like Gaussian, often employing functionals such as M06-2X with a basis set like 6-311++G(d,p) for geometric optimization and frequency analysis. nih.gov

Recent studies have shown that the stability of main group compounds can be reliably predicted using DFT with advanced functionals like the Strongly Constrained and Appropriately Normed (SCAN) functional. escholarship.org For instance, the mean absolute error in formation enthalpy for a set of main group compounds was found to be significantly lower with SCAN compared to the more traditional PBE functional. escholarship.org While specific DFT studies focusing solely on the energetic and stability analysis of this compound are not abundant in the public domain, the principles derived from studies on related deuterated aromatic amines and other organic molecules are directly applicable. researchgate.netrsc.org These studies consistently show that deuteration can subtly alter the thermodynamic properties of a molecule. nih.gov

The table below illustrates a hypothetical comparison of energetic properties between 2,4-Dimethylaniline (B123086) and its deuterated isotopologue, based on general principles observed in DFT studies of similar compounds.

| Property | 2,4-Dimethylaniline | This compound (Estimated) |

| Zero-Point Energy (ZPE) | Higher | Lower |

| Enthalpy of Formation (ΔHf) | Reference Value | Slightly more negative |

| Gibbs Free Energy of Formation (ΔGf) | Reference Value | Slightly more negative |

This table is illustrative and based on general principles of isotope effects.

DFT calculations are crucial for characterizing transition states and modeling reaction pathways. nih.gov The substitution of hydrogen with deuterium (B1214612) can alter the geometry and energy of the transition state, which in turn affects the reaction rate. By mapping the potential energy surface, researchers can identify the minimum energy path for a reaction and locate the transition state structure.

For reactions involving the cleavage of a C-H/C-D bond, the transition state is of particular interest. The vibrational frequencies at the transition state are used to confirm its nature (i.e., the presence of a single imaginary frequency corresponding to the reaction coordinate). nih.gov In the case of this compound, reactions such as electrophilic aromatic substitution or N-dealkylation would have transition states that are influenced by the presence of deuterium. The increased stability of the C-D bond often leads to a higher activation energy for reactions where this bond is broken in the rate-determining step. nih.gov

Modeling reaction pathways for deuterated compounds helps in understanding the mechanistic details of a reaction. For example, in the hydroxylation of N,N-dimethylaniline by Cytochrome P450, DFT calculations have shown that the reaction proceeds through different spin states, and the calculated kinetic isotope effects were sensitive to the specific pathway. nih.gov

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kH/kD). wikipedia.org DFT calculations have become a routine method for the accurate prediction of KIEs. wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms, as it provides information about bond breaking or forming at the transition state of the rate-determining step. slideshare.netgoogle.com

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. slideshare.net For C-H/C-D bonds, a normal primary KIE (kH/kD > 1) is typically observed, with values often in the range of 6-10. wikipedia.org This is because the ZPE difference between the C-H and C-D bond is lost in the transition state, leading to a lower activation energy for the C-H bond cleavage. google.com

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking. slideshare.net These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). gmu.edu They arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often due to changes in hybridization. wikipedia.org

In the context of this compound, DFT calculations can predict the KIE for various reactions. For example, in an electrophilic aromatic substitution reaction, deuteration at the aromatic ring positions would lead to a primary KIE if the C-D bond is broken in the rate-determining step. Deuteration of the methyl groups or the amino group could lead to secondary KIEs. DFT calculations on the hydroxylation of N,N-dimethylaniline by cytochrome P450 have demonstrated that the KIE can be a sensitive probe of the reaction's spin state reactivity. nih.gov

The following table provides a hypothetical KIE prediction for a reaction involving this compound.

| Reaction Type | Isotopic Position | Predicted KIE (kH/kD) | Interpretation |

| Electrophilic Aromatic Substitution | Aromatic Ring C-D | > 1 (Primary) | C-D bond is broken in the rate-determining step. |

| N-H Bond Cleavage | Amino Group N-D | > 1 (Primary) | N-D bond is broken in the rate-determining step. |

| Methyl Group C-H Activation | Methyl Group C-D | > 1 (Primary) | C-D bond of the methyl group is broken in the rate-determining step. |

This table is illustrative and based on general principles of kinetic isotope effects.

Molecular Dynamics Simulations for Deuterated Aromatic Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. bham.ac.uk For deuterated aromatic systems like this compound, MD simulations can provide insights into how isotopic substitution affects the dynamics and conformational behavior of the molecule. nih.govresearchgate.net

Ab initio MD simulations have shown that deuteration can alter the ring dynamics of aromatic molecules. nih.gov For example, a study on furan (B31954) revealed that deuteration changed its ring dynamics, which in turn is expected to affect the molecule's shape and size. nih.gov While standard molecular mechanics force fields may not always capture the effects of deuteration accurately, developing isotopologue-corrected force fields can remedy this. osti.gov

MD simulations can also be used to investigate the interactions of deuterated molecules with their environment, such as solvents or biological macromolecules. bham.ac.uk These simulations can help to understand how the subtle changes in molecular properties due to deuteration influence intermolecular interactions. ncn.gov.pl

Quantum Chemical Approaches to C-D Bond Properties

Quantum chemical methods provide a fundamental understanding of the electronic structure and bonding in molecules. acs.org These methods can be used to investigate the properties of the C-D bond in this compound in detail.

The greater mass of deuterium compared to hydrogen leads to a lower vibrational frequency and a lower zero-point energy for the C-D bond. d-nb.info This results in a slightly shorter and stronger bond compared to the C-H bond. Quantum chemical calculations can quantify these differences in bond length, bond strength, and vibrational frequencies. mdpi.com

Furthermore, these methods can be used to analyze the electron density distribution around the C-D bond and how it is affected by the rest of the molecule. This information is valuable for understanding the reactivity of the C-D bond in various chemical reactions. For instance, quantum chemical studies can elucidate the nature of the C-D bond, including its covalent and ionic character, and how this influences its susceptibility to cleavage. rsc.org

Research Applications of 2,4 Dimethylaniline D9 in Specialized Fields

Applications in Analytical Chemistry as Internal Standards and Probes

In analytical chemistry, the precision and accuracy of measurements are paramount. Deuterated compounds like 2,4-Dimethylaniline-d9 are indispensable tools, primarily used as internal standards in mass spectrometry-based methods to ensure reliable quantification.

The quantification of trace amounts of analytes in complex matrices such as environmental water, food products, and biological fluids is a significant challenge due to matrix effects that can cause ion suppression or enhancement in mass spectrometry. The isotope dilution method, which employs a stable isotope-labeled internal standard, is the gold standard for overcoming these issues. This compound is ideally suited for this purpose in the analysis of its non-labeled counterpart, 2,4-Dimethylaniline (B123086) (DMA), which is a known degradation product of the pesticide Amitraz. core.ac.ukjelsciences.comnih.gov

Because this compound is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences the same matrix effects and variations in sample preparation and instrument response. nih.gov By adding a known amount of this compound to a sample, the analyte's concentration can be accurately determined by measuring the ratio of the native analyte's signal to the labeled standard's signal.

Research has demonstrated the utility of deuterated dimethylaniline analogues for the analysis of aniline (B41778) derivatives in various matrices. For instance, a study on the analysis of aniline derivatives in groundwater utilized multi-deuterated dimethylanilines as internal standards for quantification by both gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC/MS-MS). d-nb.inforesearchgate.net Another study focused on analyzing Amitraz and its metabolites in pears used a deuterated version of DMA (DMA D6) as an internal standard for LC-MS/MS analysis, achieving excellent recoveries and precision. nih.gov These examples highlight the established role of deuterated DMA isotopologues, for which this compound is a prime example, in ensuring data quality in trace analysis.

Table 1: Performance Data for the Analysis of 2,4-Dimethylaniline (DMA) using a Deuterated Internal Standard This table presents representative validation data from a study analyzing DMA in pears, demonstrating the effectiveness of the isotope dilution method.

| Spiked Level (mg/kg) | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|

| 0.05 | Amitraz (as DMA) | 110 | 5.2 |

| 0.5 | Amitraz (as DMA) | 107 | 2.0 |

| 0.05 | DMPF (as DMA) | 107 | 9.5 |

| 0.5 | DMPF (as DMA) | 105 | 4.0 |

Data derived from a study on the analysis of Amitraz and its metabolites in pears. nih.gov DMPF is N'-(2,4-dimethylphenyl)-N-methylformamidine, another metabolite of Amitraz.

2,4-Dimethylaniline is a significant metabolite of the widely used acaricide Amitraz and its presence in biological systems can indicate exposure. oup.comjfda-online.com Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for toxicological assessments. This compound serves as an excellent tracer for such studies.

When administered to an organism, this compound follows the same metabolic pathways as the unlabeled compound. nih.gov Analytical techniques like LC-MS/MS can distinguish the deuterated parent compound and its deuterated metabolites from their endogenous or unlabeled counterparts. This allows researchers to track the metabolic fate of the administered dose with high specificity and quantify the formation of various metabolites over time in different tissues and fluids, such as blood and urine. oup.comjfda-online.com Studies have identified key metabolites of 2,4-DMA in rats and dogs, such as N-acetyl-4-amino-3-methylbenzoic acid and 6-hydroxy-2,4-dimethylaniline, respectively. nih.gov Using this compound would enable precise quantification of the flux through these species-specific metabolic pathways.

While not a direct form of "signal enhancement," the use of deuterated compounds like this compound is a critical tool in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra. In ¹H NMR, the signals from protons can be numerous and overlapping, making interpretation difficult. By selectively replacing protons with deuterium (B1214612), those signals are removed from the ¹H spectrum, as deuterium resonates at a completely different frequency.

This isotopic substitution can be used in several ways. If this compound is the subject of study, its ¹H NMR spectrum would be vastly simplified, allowing for unambiguous assignment of any remaining proton signals. More commonly, deuterated compounds are used as NMR solvents. If a reaction or analyte containing 2,4-Dimethylaniline were to be studied, using a deuterated solvent prevents the solvent's proton signals from overwhelming the much smaller signals from the analyte of interest. Although specific studies detailing the use of this compound for signal enhancement or as a specialized NMR solvent are not prominent, the principles are fundamental to the application of deuterated compounds in spectroscopy.

Role in Mechanistic Enzymology and Biochemical Pathways

The mass difference between hydrogen and deuterium can influence the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions and delineating biochemical pathways.

The KIE is the ratio of the reaction rate of a compound with the lighter isotope (kH) to that with the heavier isotope (kD). If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will result in a slower reaction rate (a "primary" KIE, kH/kD > 1), because the C-D bond has a lower zero-point energy and requires more energy to break. princeton.edu

While 2,4-Dimethylaniline is primarily recognized as a xenobiotic metabolite (a breakdown product of a foreign compound like a pesticide), rather than an intermediate in a natural biosynthetic pathway, deuterated tracers like this compound are fundamental for mapping its metabolic fate. jelsciences.comnih.gov Stable isotope tracers are widely used to follow the transformation of a precursor molecule through a series of biochemical reactions. mdpi.com

In a research context, if an organism were exposed to this compound, mass spectrometry could be used to identify downstream metabolites that retain the deuterium label. This provides definitive evidence that these newly identified compounds are derived from the administered 2,4-Dimethylaniline. This approach is invaluable for discovering novel metabolites and confirming proposed metabolic pathways. For example, the divergent metabolic pathways of 2,4-DMA in rats versus dogs—leading to different hydroxylated and acetylated products—could be unequivocally mapped and quantified by tracing the fate of a this compound dose in each species. nih.gov

Significance in Medicinal Chemistry and Pharmaceutical Research

The application of deuterated compounds is particularly impactful in the realms of medicinal chemistry and pharmaceutical research. The subtle change in mass between hydrogen and deuterium can lead to profound differences in how a drug candidate is processed by the body, offering a valuable strategy for drug design and development.

Development of Deuterated Drug Candidates

The development of deuterated drug candidates represents a key strategy in overcoming some of the inherent challenges of traditional small molecule therapeutics. By selectively replacing hydrogen atoms with deuterium at specific molecular positions, researchers can influence the drug's metabolic fate and ultimately enhance its therapeutic profile.

A primary driver for the use of deuterated compounds like this compound in drug development is the pursuit of enhanced metabolic stability. Many drug molecules are broken down in the body by metabolic enzymes, which can limit their efficacy and duration of action. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration.

For instance, if a 2,4-dimethylaniline moiety within a drug candidate is susceptible to oxidative metabolism at the methyl groups or the aromatic ring, the use of this compound as a building block can fortify these positions against enzymatic attack. This strategy can lead to a longer-lasting drug, potentially reducing the required dosing frequency and improving patient compliance. While specific data on drugs derived directly from this compound is limited in publicly available literature, the principle is a well-established approach in medicinal chemistry.

Table 1: Comparison of Bond Dissociation Energies

| Bond | Dissociation Energy (kJ/mol) |

|---|---|

| C-H | ~413 |

| C-D | ~421 |

This table illustrates the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond, which is the basis for the kinetic isotope effect and enhanced metabolic stability.

The enhanced metabolic stability imparted by deuteration often translates to a more favorable pharmacokinetic profile. Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). By slowing metabolism, the incorporation of this compound into a drug candidate can lead to:

Increased Half-Life (t½): The time it takes for the concentration of the drug in the body to reduce by half can be extended.

Higher Plasma Concentrations (Cmax): A slower breakdown can result in higher peak concentrations of the active drug in the bloodstream.

These modifications can lead to a more efficacious drug with a more predictable and sustained therapeutic effect. The use of deuterated internal standards, which can include this compound, is also crucial in pharmacokinetic studies to ensure the accurate quantification of the non-deuterated drug in biological samples.

Synthesis of Deuterated Pharmaceutical Intermediates

This compound serves as a valuable deuterated building block for the synthesis of more complex pharmaceutical intermediates. Its stable isotopic labels are carried through multi-step synthetic sequences, allowing for the targeted introduction of deuterium into the final active pharmaceutical ingredient (API). The availability of such deuterated starting materials is crucial for the efficient and cost-effective development of novel deuterated drug candidates. For example, it can be used in the synthesis of deuterated analogues of drugs where a 2,4-dimethylphenyl group is a key structural component.

Contributions to Advanced Materials Science and Polymer Chemistry

Beyond the pharmaceutical sciences, deuterated compounds like this compound are finding applications in the development of advanced materials and polymers. The substitution of hydrogen with deuterium can influence the physical and chemical properties of polymers, leading to materials with enhanced stability and unique characteristics.

Anilines are known precursors to conducting polymers, and the deuteration of the monomer unit can impact the properties of the resulting polymer. For instance, the altered vibrational frequencies of C-D bonds compared to C-H bonds can affect the thermal and oxidative stability of the polymer. While specific research focusing on polymers synthesized directly from this compound is not widely documented, the principles of using deuterated monomers to create more robust materials are an active area of investigation in polymer chemistry. Potential applications could include the development of more durable organic electronic materials or specialized coatings with enhanced longevity.

Q & A

Q. What are the recommended methods for synthesizing 2,4-Dimethylaniline-d9 with high isotopic purity?

Synthesis of deuterated aromatic amines like this compound typically involves catalytic H-D exchange reactions using deuterium oxide (D₂O) under acidic or metal-catalyzed conditions. Alternatively, deuterated starting materials (e.g., deuterated methyl groups) can be incorporated during the alkylation of aniline derivatives. For example, deuterated methyl halides (e.g., CD₃I) may react with 4-amino-2-methylphenol under basic conditions to introduce deuterium at specific positions. Post-synthesis purification via column chromatography or recrystallization ensures isotopic purity ≥98%, as required for analytical standards .

Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for detecting deuterated amines. For instance, GC-MS with electron ionization (EI) enables precise identification via unique fragmentation patterns, while LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity in complex biological samples. Deuterated analogs like this compound are often used as internal standards to correct for matrix effects and instrument variability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential toxicity and volatility, strict safety measures are required:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for synthesis or sample preparation to avoid inhalation.

- Waste Disposal: Collect deuterated waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Q. How is this compound utilized as an internal standard in environmental analysis?

Deuterated compounds like this compound serve as internal standards in GC-MS or LC-MS workflows to improve quantification accuracy. For example, in pesticide residue analysis, it compensates for analyte loss during extraction and matrix-induced ionization suppression. Its near-identical chemical properties to non-deuterated analogs ensure reliable retention time alignment while distinct mass spectral signatures avoid interference .

Advanced Research Questions

Q. How do isotopic effects of deuterium influence the reaction kinetics of this compound in substitution reactions?

Deuterium’s higher mass reduces vibrational frequencies, potentially altering activation energies in nucleophilic substitution. For example, in halogenation or nitration reactions, C-D bonds may exhibit slower kinetics compared to C-H bonds, leading to isotopic fractionation. This effect must be quantified via kinetic isotope effect (KIE) studies using techniques like competitive reactions or isotopic labeling to validate mechanistic pathways .

Q. How should researchers address contradictions in experimental data arising from deuterium positional isomers?

Contradictions may stem from incomplete deuteration or isomer formation during synthesis. For example, incomplete deuteration at the 2- or 4-methyl positions could skew metabolic tracer results. To resolve this:

- Isotopic Purity Verification: Use high-resolution MS or NMR to confirm deuterium distribution.

- Control Experiments: Compare results with non-deuterated analogs to isolate isotopic effects.

- Statistical Validation: Apply multivariate analysis to distinguish experimental noise from true isotopic impacts .

Q. What role does this compound play in studying oxidation pathways of aromatic amines?

In oxidation studies, deuterium labeling helps track reaction intermediates. For instance, oxidation of this compound may yield deuterated quinones or carboxylic acids, identifiable via isotopic shifts in MS spectra. Comparing deuterated vs. non-deuterated products clarifies whether hydrogen abstraction occurs from methyl groups or the aromatic ring, refining mechanistic models .

Q. How can computational modeling complement experimental studies on this compound’s metabolic fate?

Density functional theory (DFT) simulations predict deuterium’s impact on metabolic enzyme binding. For example, CYP450-mediated hydroxylation may favor non-deuterated methyl groups due to lower activation energy. Pairing in vitro microsomal assays with docking simulations validates isotopic effects on metabolite profiles, enabling predictive toxicology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.